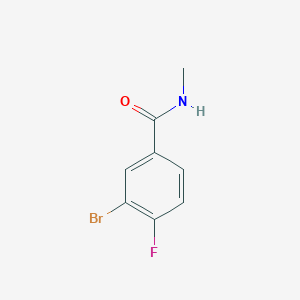

3-Bromo-4-fluoro-N-methylbenzamide

Descripción

Significance of Halogenated Benzamide (B126) Scaffolds in Contemporary Chemical and Biological Research

Halogenated benzamides represent a class of organic compounds that have garnered considerable attention in the scientific community. Their structure, which features a benzene (B151609) ring attached to an amide group and substituted with one or more halogen atoms, serves as a privileged scaffold in medicinal chemistry and materials science. The incorporation of halogens like bromine and fluorine into the benzamide framework can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net

The presence of halogen atoms is known to enhance the pharmacological activity of many compounds. researchgate.net This enhancement is a key reason why halogenated structures are actively investigated. In medicinal chemistry, the benzamide core is a common feature in a variety of therapeutic agents, and the addition of halogens is a well-established strategy to modulate drug-like properties. Research has shown that halogenated natural products, a related category of compounds, exhibit a wide array of promising biological activities, including antibacterial, antitumor, and anti-inflammatory properties, making them a rich source for the development of new drugs. researchgate.netnih.gov These compounds are regarded as significant in both biological and medicinal chemistry research. dcu.ie

Overview of Research Trajectories for 3-Bromo-4-fluoro-N-methylbenzamide and Related Congeners

The academic interest in this compound primarily revolves around its utility as a chemical intermediate and a building block for the synthesis of more complex molecules. synhet.com Its specific substitution pattern, featuring a bromine atom at position 3 and a fluorine atom at position 4 of the benzene ring, makes it a valuable precursor in the design of novel compounds for pharmaceutical and agrochemical applications. synhet.comgoogle.com

Research on congeners, or compounds structurally similar to this compound, provides insight into the structure-activity relationships within this chemical space. By systematically modifying the substituents on the benzamide scaffold, researchers can explore how these changes affect biological activity. For instance, stereochemistry has been shown to be pivotal for the biological activity in related chiral halogenated compounds. nih.gov The investigation of various isomers and derivatives allows for a detailed understanding of the structural requirements for desired biological or chemical properties.

The research landscape includes the synthesis and characterization of numerous related molecules. These congeners often vary by the position of the halogens, the nature of the group attached to the amide nitrogen, or the presence of other substituents on the aromatic ring. The availability of these related compounds as research chemicals facilitates the exploration of their potential applications.

Below is a table detailing this compound and some of its related congeners, highlighting their structural differences.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| This compound | 337536-22-8 | C₈H₇BrFNO | Target compound. bldpharm.com |

| 4-Bromo-3-fluoro-N-methylbenzamide | 865111-72-4 | C₈H₇BrFNO | Isomer with halogen positions swapped. synhet.com |

| 3-Bromo-N-methylbenzamide | 49834-22-2 | C₈H₈BrNO | Lacks the fluorine atom. nih.gov |

| 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | C₈H₇BrFNO | Isomer with different halogen positions. bldpharm.com |

| 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | 1065074-07-8 | C₁₂H₉BrFNO₂ | Different N-substituent (furan-2-ylmethyl group). bldpharm.com |

| 3-Bromo-4-hydroxybenzamide | Not Available | C₇H₆BrNO₂ | N-unsubstituted amide with a hydroxyl group instead of fluorine. nih.gov |

| 4-amino-3-bromo-N-(3-fluoropyridin-4-yl)benzamide | Not Available | C₁₂H₉BrFN₃O | More complex congener with additional amino and pyridinyl groups. nih.gov |

The primary trajectory for these compounds is their use in synthetic organic chemistry to create novel molecules with potential biological activity, leveraging the unique properties conferred by the specific halogenation pattern.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFHGDQQIOYGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622019 | |

| Record name | 3-Bromo-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337536-22-8 | |

| Record name | 3-Bromo-4-fluoro-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337536-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Evaluation of 3 Bromo 4 Fluoro N Methylbenzamide Analogues

Exploration of Biological Activities and Therapeutic Potential

Benzamide (B126) derivatives represent a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological effects. nih.govnanobioletters.com Their structural resemblance to naturally occurring purine (B94841) nucleotides allows them to interact readily with biological macromolecules. nih.gov

Anticancer and Antimicrobial Properties of Benzamide Derivatives

The benzamide scaffold is a cornerstone in the development of new therapeutic agents designed to combat malignancies and microbial infections. nih.govnanobioletters.comnih.gov

Anticancer Activity: Researchers have actively designed and synthesized numerous benzamide derivatives to investigate their anticancer potential. nih.gov In one study, a series of 21 benzamide derivatives was evaluated for broad-spectrum anticancer activity, with compound BJ-13 showing potent antiproliferative effects, particularly against gastric cancer cells. nih.gov Mechanistic studies revealed that BJ-13's anticancer effect stems from its ability to induce significant accumulation of intracellular reactive oxygen species (ROS). nih.gov This leads to a collapse of the mitochondrial membrane potential and subsequent apoptosis, a form of programmed cell death, confirmed by the upregulation of pro-apoptotic proteins like Bax and Cleaved Caspase-3. nih.gov

Similarly, a study on 3/4-bromo benzohydrazide (B10538) derivatives identified compounds with significant anticancer potential. nih.gov Compound 22 from this series emerged as a highly potent agent with an IC₅₀ value of 1.20 µM, proving more potent than the standard drugs tetrandrine (B1684364) and 5-fluorouracil (B62378) in the tested models. nih.gov

| Compound | Activity Type | Key Findings | Reference |

|---|---|---|---|

| BJ-13 | Antiproliferative (Gastric Cancer) | Induces apoptosis via ROS-mediated mitochondrial dysfunction. | nih.gov |

| Compound 22 (benzohydrazide) | Anticancer | IC₅₀ = 1.20 µM; more potent than 5-fluorouracil. | nih.gov |

Antimicrobial Properties: Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nanobioletters.comnih.gov A 2024 study reported the synthesis of 12 novel benzamide compounds, with some showing remarkable activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com For instance, compound 5a exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com

Other research into 4-(5, 6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides found compounds that inhibit the growth of pathogenic bacteria with low MIC values. nih.gov Compounds 10 and 11 from this series were particularly effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC values of 3.12 µg/mL. nih.gov The inclusion of fluorine atoms in therapeutic molecules has been noted to enhance pharmacokinetic properties, and studies on fluorobenzoylthiosemicarbazides have identified derivatives active against MRSA clinical isolates at MICs ranging from 7.82 to 31.25 μg/mL. nih.gov

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 5a | E. coli | 3.12 | nanobioletters.com |

| Compound 5a | B. subtilis | 6.25 | nanobioletters.com |

| Compound 10 | S. aureus, MRSA, MRSE | 3.12 | nih.gov |

| Compound 11 | S. aureus, MRSA, MRSE | 3.12 | nih.gov |

Role in Neuropsychiatric Disorder Research, including NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor pathway is critical for normal brain function, and its disruption is implicated in a range of neuropsychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. nih.govnih.govfrontiersin.org Consequently, modulators of this and other related receptor systems, such as benzamide derivatives, are of significant interest in neuroscience research. mdpi.comgoogle.comwipo.intresearchgate.net

Benzamide analogues have been identified as potent modulators of key neurotransmitter receptors. mdpi.comnih.gov For example, aryl benzamide derivatives have been shown to act as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a promising target for novel antidepressants. mdpi.com In another line of research, benzamide analogues were identified as a novel class of ligands for neuronal nicotinic receptors (nAChRs). nih.gov The lead molecule in that study, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, inhibited human α4β2 nAChRs with an IC₅₀ value of 6.0 μM. nih.gov

Furthermore, certain discriminant benzamide derivatives have been compared to classical neuroleptics for their potential in treating psychotic disorders. cambridge.org These compounds have been shown to interact with dopamine (B1211576) D-2 receptors, a key target in antipsychotic therapy. cambridge.org Patents have been filed for the use of specific benzamide derivatives in the treatment of a wide array of CNS disorders, including depression, anxiety, schizophrenia, Parkinson's disease, and neurodegenerative conditions like Alzheimer's. google.comwipo.int

Identification and Characterization of Molecular Targets and Pathways

Understanding how benzamide analogues interact with specific biological molecules is crucial for designing more effective and selective drugs. Research has focused on their roles as enzyme inhibitors and receptor modulators.

Enzyme Inhibition Studies (e.g., Kinases like B-Raf)

The RAF family of serine/threonine kinases, particularly B-Raf, are central components of the MAPK signaling pathway, which regulates cell proliferation and survival. nih.gov Mutations in the BRAF gene, such as the V600E mutation, are found in a significant percentage of human cancers, including approximately 50% of melanomas, making B-Raf a key therapeutic target. nih.gov

Several series of benzamide and benzimidazole (B57391) derivatives have been developed as potent inhibitors of RAF kinases. nih.govresearchgate.netpdbj.orgnovartis.com Virtual screening and chemical synthesis identified a series of N-(thiophen-2-yl) benzamide derivatives as potent inhibitors of BRAFV600E. nih.gov Within this series, compounds b40 and b47 demonstrated submicromolar inhibitory activities, highlighting their potential for further development as selective anticancer agents. nih.gov Another study on benzimidazole derivatives identified a compound, 25 , that inhibits the C-Raf and mutant B-Raf isoforms with IC₅₀ values of 1 nM and 2 nM, respectively. researchgate.net

| Compound Series | Target | Potency | Reference |

|---|---|---|---|

| N-(thiophen-2-yl) benzamides (b40, b47) | BRAFV600E | Submicromolar inhibitory activity | nih.gov |

| Benzimidazole 25 | B-Raf (mutant) | IC₅₀ = 2 nM | researchgate.net |

| Benzimidazole 25 | C-Raf | IC₅₀ = 1 nM | researchgate.net |

Receptor Binding and Allosteric Modulation Investigations

Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) site, offers a sophisticated way to fine-tune receptor activity. Benzamide derivatives have emerged as versatile allosteric modulators for several important receptor systems. mdpi.comnih.govnih.gov

Glutamate Receptors: Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of mGluR5. mdpi.com These compounds bind to an allosteric site, adopting an "arc" conformation stabilized by hydrophobic and hydrogen-bonding interactions, and act as non-competitive antagonists. mdpi.com Conversely, a different series of benzamide analogues, N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, were found to be positive allosteric modulators (PAMs) of mGluR5, enhancing the receptor's response to glutamate. acs.org The compound VU-1545 from this class showed high potency with an EC₅₀ of 9.6 nM. acs.org

Nicotinic and Other Receptors: Research has also identified benzamide analogues as NAMs of human neuronal nicotinic receptors, which are involved in various normal and pathophysiological states. nih.gov Structure-activity relationship (SAR) studies have provided valuable information on the chemical features required for this inhibitory activity. nih.gov Additionally, a series of 2-sulfonamidebenzamides were characterized as potent positive allosteric modulators of MrgX1, a receptor implicated in pain pathways. nih.gov SAR studies for this class showed that smaller substituents on the benzamide portion were tolerated, while larger groups were inactive, emphasizing the specific steric requirements of the binding pocket. nih.gov

| Compound Series | Target Receptor | Modulation Type | Key Findings | Reference |

|---|---|---|---|---|

| Aryl benzamides | mGluR5 | Negative (NAM) | Potential as novel antidepressants. | mdpi.com |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | mGluR5 | Positive (PAM) | VU-1545 showed EC₅₀ = 9.6 nM. | acs.org |

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | α4β2 nAChR | Negative (NAM) | IC₅₀ = 6.0 μM. | nih.gov |

| 2-sulfonamidebenzamides | MrgX1 | Positive (PAM) | Compound 8e showed EC₅₀ = 0.013 μM. | nih.gov |

Modulation of Gene Expression and Cellular Signaling Cascades (e.g., Apoptosis, Cell Cycle Regulation)

Analogues of 3-bromo-4-fluoro-N-methylbenzamide are investigated for their capacity to influence gene expression and key cellular signaling pathways, particularly those governing apoptosis and cell cycle progression, which are often dysregulated in diseases like cancer.

The induction of apoptosis, or programmed cell death, is a key objective for many anticancer agents. Research into related brominated compounds, such as a 4'-brominated derivative of fisetin (B1672732), has demonstrated the potential of such molecules to trigger apoptosis. This is often accompanied by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. Furthermore, the activation of caspases, the executive enzymes of apoptosis, is a critical downstream event. For instance, a 4-fluorobenzaldehyde (B137897) derivative has been shown to induce apoptosis through the activation of caspase-3 and caspase-7 via the intrinsic caspase-9 pathway. nih.gov

Cell cycle arrest is another important mechanism by which antiproliferative agents can exert their effects. Studies on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have shown that these compounds can cause cell cycle arrest at the G2 phase in non-small cell lung cancer cell lines. nanobioletters.com Similarly, other related compounds have been found to induce G0/G1 phase arrest. nih.gov The modulation of the cell cycle is often investigated by examining the expression levels of key regulatory proteins. For example, some compounds have been shown to lead to the over-expression of p21 and p27, which are inhibitors of cyclin-dependent kinases (CDKs).

The underlying mechanisms for these effects often involve the inhibition of specific signaling pathways. For example, certain brominated fisetin analogues have been found to downregulate the EGFR/ERK1/2/STAT3 pathways. researchgate.net Similarly, some 4-bromo-N-arylbenzamide derivatives have been shown to inhibit the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner. nanobioletters.com The investigation of these pathways is crucial for understanding the molecular basis of the observed cellular effects.

In Vitro and In Vivo Pharmacological Profiling Methodologies

A variety of methodologies are employed to profile the pharmacological properties of this compound analogues both in cellular models and in whole organisms.

Cell-Based Assays for Efficacy and Selectivity

Cell-based assays are fundamental for determining the efficacy and selectivity of new chemical entities. A primary assessment often involves cytotoxicity screening against a panel of cell lines. The MTT assay is a common colorimetric method used to assess cell viability and determine the concentration of a compound that inhibits cell growth by 50% (IC50). researchgate.net

To investigate the mechanism of cell death, flow cytometry is a powerful tool. Using specific fluorescent dyes, it can be used to quantify the percentage of cells undergoing apoptosis (e.g., through Annexin V staining) and to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by staining DNA with propidium (B1200493) iodide. nih.govnih.govscispace.com This allows researchers to determine if a compound's antiproliferative effects are due to cytotoxicity, cell cycle arrest, or a combination of both.

Selectivity is a critical parameter for any potential drug candidate. It is often assessed by comparing the compound's activity in cancer cell lines versus normal, non-cancerous cell lines. A high selectivity index (the ratio of the IC50 in normal cells to the IC50 in cancer cells) is desirable.

Biochemical Assays for Target Engagement

Once a compound shows promising activity in cell-based assays, biochemical assays are often used to determine if it directly interacts with its intended molecular target. For benzamide analogues that are designed as enzyme inhibitors (e.g., kinase inhibitors or lysine (B10760008) deacetylase inhibitors), in vitro enzyme inhibition assays are employed. researchgate.net These assays typically use a purified or recombinant enzyme and a substrate that produces a detectable signal (e.g., fluorescence or luminescence) upon enzymatic conversion. The ability of the test compound to inhibit this signal is measured, allowing for the determination of its inhibitory potency (e.g., IC50). researchgate.net

Western blotting is another key biochemical technique used to investigate target engagement and downstream signaling effects. nih.govresearchgate.netresearchgate.net This method allows for the detection and quantification of specific proteins in cell lysates. For example, to confirm the inhibition of a particular signaling pathway, researchers can use antibodies to probe for changes in the phosphorylation status of key proteins within that pathway. nanobioletters.comresearchgate.net Western blotting can also be used to measure changes in the expression levels of proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspases) and cell cycle regulation (e.g., p21, p27, cyclins). nanobioletters.comresearchgate.net

Preclinical Models for Activity Assessment

For anticancer agents, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The test compound is then administered to the mice, and its effect on tumor growth is monitored over time. The antitumor efficacy can be compared to that of a vehicle control and standard-of-care drugs. researchgate.net

In addition to efficacy studies, preclinical models are used to assess the pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, and excretion (ADME). These studies provide crucial information on the compound's bioavailability and half-life, which helps in determining an appropriate dosing regimen.

The following table provides a hypothetical summary of the types of data that would be generated for analogues of this compound.

Table 1: Hypothetical Pharmacological Profile of this compound Analogues

| Compound ID | Target Cell Line IC50 (µM) | Normal Cell Line IC50 (µM) | Selectivity Index | Apoptosis Induction (% of Control) | Cell Cycle Arrest Phase | In Vivo Tumor Growth Inhibition (%) |

|---|---|---|---|---|---|---|

| Analogue 1 | 2.5 | >50 | >20 | 150 | G2/M | 60 |

| Analogue 2 | 5.1 | >50 | >9.8 | 120 | G0/G1 | 45 |

| Analogue 3 | 0.8 | 25 | 31.3 | 200 | G2/M | 75 |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4'-bromo-fisetin |

| 4-fluorobenzaldehyde |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide |

| p21 |

| p27 |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Caspase-7 |

| Caspase-9 |

| EGFR |

| ERK1/2 |

| STAT3 |

| FGFR1 |

| PLCγ1 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Bromo 4 Fluoro N Methylbenzamide Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 3-Bromo-4-fluoro-N-methylbenzamide derivatives is intricately linked to their structural features. Modifications to the halogen substitution pattern, the N-alkyl group, and the electronic and steric properties of other substituents can profoundly impact their pharmacological profile.

Halogen atoms, owing to their unique electronic and steric properties, play a pivotal role in modulating the biological activity of drug molecules. In the context of benzamide (B126) derivatives, the nature and position of halogen substituents can influence everything from receptor binding affinity to metabolic stability.

The substitution of different halogens (Fluorine, Chlorine, Bromine, Iodine) on the aromatic ring can lead to significant variations in activity. For instance, in a series of 4'-halo-2,3,4,5-tetrachlorobiphenyls, the relative potencies were found to follow the order I > Br > Cl > F in assays measuring aryl hydrocarbon hydroxylase (AHH) induction and binding to the hepatic cytosolic Ah receptor protein. nih.gov This trend suggests that the polarizability of the halogen atom may be a key factor influencing biological activity. nih.gov

Furthermore, the position of the halogen substituent is critical. Halogens are generally considered deactivating groups in electrophilic aromatic substitution, yet they are typically ortho-para directors. pressbooks.pub This directing effect is crucial in the synthesis of specifically substituted analogs. pressbooks.pub The presence of a halogen can also introduce specific interactions, such as halogen bonding, which can influence the binding of a ligand to its protein target. nih.gov The structural influence of halogen atoms often increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole, which can lead to stronger halogen bonding interactions. nih.gov

The N-alkyl group of the benzamide moiety is another critical determinant of biological activity. Variations in the size and nature of this group can significantly affect receptor interactions and introduce steric hindrance.

Studies on related amide structures have shown that the size of the N-alkyl group can influence reaction pathways and product ratios. For example, in the base-induced rearrangement of N-alkyl arylsulphonamides, increasing the length of the N-alkyl chain from methyl to ethyl or propyl was found to suppress undesirable cyclization reactions. mdpi.com This suggests that steric bulk at the nitrogen atom can direct the outcome of chemical transformations, a principle that is also relevant in the design of biologically active molecules.

The N-methyl group in this compound is a relatively small substituent. Altering this to larger alkyl groups could lead to steric clashes within a protein's binding pocket, potentially reducing affinity. Conversely, in some cases, a larger alkyl group might be able to form favorable hydrophobic interactions with the receptor, thereby enhancing activity. The optimal size of the N-alkyl group is therefore highly dependent on the specific topology of the target protein's binding site.

The electronic and steric properties of substituents on the benzamide scaffold are fundamental to their biological function. These properties are primarily governed by inductive and resonance effects. libretexts.org

Electronic Effects:

Activating groups , which are electron-donating, increase the electron density of the aromatic ring, making it more nucleophilic and generally accelerating reactions like electrophilic aromatic substitution. libretexts.orglumenlearning.com Examples include hydroxyl (-OH) and amino (-NH2) groups. lumenlearning.com

Deactivating groups , which are electron-withdrawing, decrease the electron density of the ring, slowing down such reactions. libretexts.orglumenlearning.com Carbonyl-containing groups like esters and amides can be deactivating due to resonance that pulls electron density away from the ring. libretexts.orglibretexts.org

Steric Effects: The size and shape of substituents can also play a crucial role. Bulky groups can sterically hinder the approach of a reactant or prevent a molecule from adopting the optimal conformation for binding to a receptor. Conversely, as seen with N-alkyl groups, steric bulk can sometimes be advantageous in directing reaction pathways. mdpi.com

Computational analyses have been employed to understand the influence of substituents. For instance, in a study of amino-substituted benzamide derivatives, it was found that the presence of an electron-donating methoxy (B1213986) group had a positive influence on their antioxidant properties, confirming experimental observations. acs.org

Conformational Analysis and Molecular Recognition

The three-dimensional shape of a molecule (its conformation) and how it is recognized by and interacts with a biological target are central to its pharmacological activity.

Understanding the specific interactions between a ligand, such as a this compound derivative, and its protein target is key to rational drug design. Techniques like X-ray crystallography and computational modeling are used to map these interactions.

Minimal fragments and specialized compound sets can be used to probe the binding sites of proteins and identify key interaction points. nih.gov These studies can reveal crucial hydrogen bonds and other interactions that contribute to binding affinity. nih.gov For example, in the study of bromodomains, FragLites, a small set of simple compounds, were used to map binding sites and identify essential hydrogen-bonding motifs. nih.gov The insights gained from such mapping can then be used to guide the development of more potent and selective ligands. nih.gov

The interactions of benzamide derivatives with dopamine (B1211576) receptors, for instance, have been shown to be dependent on the presence of sodium ions, suggesting a specific mode of interaction that can be exploited in drug design. nih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity.

By analyzing a set of active compounds, a pharmacophore model can be generated that encapsulates the key steric and electronic features necessary for binding to a particular receptor. This model can then be used as a template to design new molecules with improved activity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this regard. mdpi.com These methods correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields, to generate a predictive model. mdpi.com Such models can highlight regions where modifications to the molecule are likely to enhance or diminish its activity. For example, a 3D-QSAR study on a series of thieno-pyrimidine derivatives identified that a urea (B33335) group, a benzene (B151609) ring, and an N-methyl-4-(p-phenyl)piperazine group were crucial for increasing biological activity. mdpi.com

Optimization Strategies for Potency and Selectivity

The development of potent and selective antagonists for the androgen receptor is a key strategy in the treatment of prostate cancer. nih.govnih.gov The this compound core serves as a valuable starting point for the design of such antagonists. Optimization efforts have largely focused on modifications at three key positions: the benzamide ring, the N-methyl group, and the aromatic ring system.

Systematic structure-activity relationship (SAR) studies on related benzamide derivatives have revealed that specific substitutions on the benzamide core are critical for potent inhibitory activity. For instance, in a series of bis-benzamides designed as inhibitors of the androgen receptor-coactivator interaction, the presence of a nitro group at the N-terminus was found to be essential for their biological activity. nih.govnih.gov Conversely, derivatives lacking a substituent or possessing an amine group were significantly less effective at inhibiting prostate cancer cell growth. nih.gov This highlights the importance of electron-withdrawing groups at this position for enhancing potency.

Further modifications to the N-acylamido derivatives, including the introduction of methyl, n-butyl, carboxylic acid, or aliphatic amine functionalities, did not yield any significant activity, underscoring the specific electronic and steric requirements for effective receptor interaction. nih.gov At the C-terminus of these bis-benzamides, a primary carboxamide or a methyl ester was found to be favorable for activity, with the primary carboxamide derivative showing potency comparable to the lead compound. nih.gov

In another class of AR antagonists based on a nicotinamide (B372718) scaffold, SAR studies demonstrated that a bulky hydrophobic moiety, such as an isoquinoline (B145761) or a 6,7-dimethoxy isoquinoline, was crucial for potent inhibition. auhs.edu Replacement of this bulky group with smaller saturated monocyclic amines or its complete removal led to a significant decrease or loss of activity. auhs.edu This suggests that for this compound derivatives, extending the molecule to occupy a hydrophobic pocket in the receptor's binding site could be a viable strategy to enhance potency. The nicotinamide core itself was found to be essential, with its replacement by terephthalamide (B1206420) or N-methyl nicotinamide resulting in a considerable loss of activity, indicating the importance of the specific hydrogen bonding interactions facilitated by the nicotinamide structure. auhs.edu

The following interactive data tables summarize the research findings on the optimization of benzamide derivatives for potency and selectivity, which can be extrapolated to guide the derivatization of this compound.

Table 1: SAR of Bis-Benzamide Derivatives as Androgen Receptor Inhibitors

| Compound ID | N-Terminal Modification | C-Terminal Modification | Antiproliferative Activity (IC50 on LNCaP cells) |

| D2 | Nitro | Methyl Ester | 40 nM |

| 3 | No substituent | Methyl Ester | Inefficient |

| 4 | Amine | Methyl Ester | Inefficient |

| 5a | N-acylamido (methyl) | Methyl Ester | No activity |

| 5b | N-acylamido (n-butyl) | Methyl Ester | No activity |

| 8 | Nitro | Carboxylic Acid | 90 nM |

| 9a | Nitro | Primary Carboxamide | 57 nM |

| 9b | Nitro | Isobutyl Amide | No activity |

Data sourced from a study on bis-benzamide inhibitors of the AR-coactivator interaction. nih.gov

Table 2: SAR of Nicotinamide Derivatives as Androgen Receptor Antagonists

| Compound Series | Modification of Moiety A (Bulky Hydrophobic Group) | Modification of Core B (Nicotinamide) | Modification of Amine C | General Inhibitory Effect |

| 7ab, 7ae, 7ao, 7aq, 7as | Isoquinoline or 6,7-dimethoxy isoquinoline | Nicotinamide | Varied | Potent Inhibition |

| 7bl-bn | Saturated monocyclic amine | Nicotinamide | Varied | Lower Inhibition |

| 4b-e | Amine removed | Nicotinamide | Varied | Further Diminished Activity |

| 8a-b | Isoquinoline | Terephthalamide | Varied | Considerable Loss in Activity |

| 9ac, 9aj-9al | Isoquinoline | N-methyl nicotinamide | Varied | Considerable Loss in Activity |

Data synthesized from SAR studies on nicotinamide-based AR antagonists. auhs.edu

These findings collectively suggest that for the optimization of this compound derivatives as potent and selective AR antagonists, careful consideration must be given to the electronic properties of substituents on the benzamide ring and the incorporation of a sterically complementary and hydrophobic moiety to effectively engage with the receptor binding site.

Computational Chemistry and Chemoinformatics in 3 Bromo 4 Fluoro N Methylbenzamide Research

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the potential biological targets of 3-Bromo-4-fluoro-N-methylbenzamide and the nature of its interactions at the molecular level.

In studies of related benzamide (B126) derivatives, molecular docking has been successfully employed to elucidate binding modes and affinities. For instance, research on benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, which share a core structural motif with benzamides, utilized molecular docking to investigate their interactions with the cyclooxygenase-2 (COX-2) enzyme. nih.gov The docking results for these compounds revealed significant binding energies, suggesting a high affinity for the enzyme's active site. nih.gov A similar approach for this compound would involve docking it into the binding sites of various potential target proteins to predict its most likely biological activity.

Following molecular docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. MD simulations track the movements and interactions of atoms over time, offering insights into the stability of the binding pose predicted by docking and the conformational changes that may occur upon binding. For example, in the study of anti-parasitic propamidine/benzimidazole (B57391) hybrids, molecular dynamics simulations were used to confirm the stability of the ligand-DNA complex, showing that the compound remained stably bound in the minor groove of the DNA. nih.gov This two-pronged approach of docking followed by MD simulation is a powerful strategy to validate potential drug candidates and their mechanisms of action.

Table 1: Illustrative Molecular Docking Results for Benzamide Derivatives Against Various Targets

| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Benzothieno[3,2-d] pyrimidin-4-one sulphonamide thio-derivatives | Cyclooxygenase-2 (COX-2) | -9.4 | Gln-192, His-90 | nih.gov |

| Substituted aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine (B108103) derivatives | Monoamine Oxidase-B (MAO-B) | Up to -120.20 | Not Specified | asiapharmaceutics.info |

| Benzoxazole-Benzamide conjugates | VEGFR-2 | Not Specified | Not Specified | nih.gov |

Note: This table is illustrative and based on studies of related benzamide compounds, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for optimizing the potency of lead compounds like this compound by identifying the structural features that are most important for its activity.

QSAR studies on substituted benzamides have demonstrated the utility of this approach. In one study, a series of new substituted benzamides were synthesized and their antibacterial activity was tested. nih.gov The researchers then developed QSAR models that successfully correlated the antimicrobial activity with topological descriptors and molecular connectivity indices. nih.gov These models showed good predictive ability, indicating their usefulness in designing more potent antibacterial benzamides. nih.gov

Another study focused on N-substituted benzimidazole derived carboxamides and their antioxidative and antiproliferative activities. tandfonline.comtandfonline.comresearchgate.net They generated 3D-QSAR models to understand the molecular properties influencing these activities, which can guide the synthesis of new derivatives with enhanced therapeutic potential. tandfonline.comtandfonline.comresearchgate.net For this compound, a QSAR study would involve synthesizing a series of analogs with variations in substituents on the phenyl ring and the amide group, measuring their biological activity, and then developing a model to guide the design of more effective compounds.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.

The process of virtual screening can be applied to discover novel applications for compounds like this compound or to identify new, related compounds with improved properties. This often involves the creation of a virtual library, which is a large collection of digital molecules that can be computationally screened. acs.org These libraries can be built internally within a research group, allowing for the exploration of novel chemical space based on a set of low-cost building blocks and robust chemical reactions. acs.org

For instance, a virtual library could be designed around the 3-bromo-4-fluorobenzamide (B1271551) core, with a wide variety of substituents at the N-methyl position. This library could then be screened against a panel of known drug targets to identify potential new therapeutic indications. An integrative virtual screening protocol, which combines pharmacophore-based screening, molecular docking, and molecular dynamics, has been shown to be an efficient strategy for identifying new ligands for therapeutic targets. plos.org

Prediction of Molecular Interactions and Binding Affinities

A fundamental goal of computational chemistry in drug discovery is the accurate prediction of how a molecule will interact with its biological target and the strength of that interaction, known as binding affinity. These predictions are critical for prioritizing which compounds to synthesize and test in the laboratory.

Various computational methods are available to predict molecular interactions and binding affinities. nih.govnih.gov Molecular docking, as discussed earlier, provides an initial estimate of binding affinity. More rigorous methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate predictions but are computationally more expensive. nih.gov

Studies on substituted benzamides and other small molecules have shown that these computational approaches can successfully predict the binding modes and relative binding affinities of ligands. mdpi.comnih.gov For this compound, these methods would be used to predict its binding affinity for various target proteins. The predicted interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of bromine and fluorine), would provide a detailed picture of how the molecule is recognized by its target. For example, in silico studies on the recognition of fluoride (B91410) ions by substituted borazines highlighted the importance of specific interactions in determining binding affinity. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 3 Bromo 4 Fluoro N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-bromo-4-fluoro-N-methylbenzamide. ethernet.edu.etscispace.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR are especially informative.

¹H NMR: Proton NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons and the N-methyl protons. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. The N-methyl group would likely appear as a doublet, coupled to the amide proton.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the bromine and fluorine substituents, while the carbonyl carbon of the amide and the N-methyl carbon will have characteristic chemical shifts. For instance, in a related compound, 4-Bromo-N-methylbenzamide, the carbonyl carbon appears at approximately 167.4 ppm and the methyl carbon at 27.0 ppm. uva.nl

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for characterizing this compound. wikipedia.orgbiophysics.org The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shift is very responsive to its electronic environment. wikipedia.orgbiophysics.orgnih.gov The spectrum would show a single resonance for the fluorine atom, and its coupling to adjacent protons would provide further structural confirmation. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for even subtle changes in the molecular structure. wikipedia.orgnih.gov

Table 1: Representative NMR Data for Benzamide (B126) Analogs

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity |

| ¹H | 4-Bromo-N-methylbenzamide | 7.62, 7.55, 6.18, 3.00 | d, d, brs, d |

| ¹³C | 4-Bromo-N-methylbenzamide | 167.39, 133.69, 131.95, 128.61, 126.17, 27.02 | - |

| ¹⁹F | (E)-N-benzylidene-4-fluoroaniline oxide | -110.4 | - |

Data sourced from related structures to provide an illustrative example. Actual values for this compound may vary. uva.nlrsc.org

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment (HRMS, LC-MS, GC-MS)

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure, and assess its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₈H₇BrFNO), the exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.combldpharm.com This technique is particularly useful for analyzing complex mixtures and assessing the purity of a sample. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This is a common method for monitoring the progress of a reaction and confirming the presence of the desired product.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS couples gas chromatography with mass spectrometry. rsc.org It is suitable for volatile and thermally stable compounds. While potentially applicable to this compound, derivatization might be necessary to increase its volatility. GC-MS is highly effective for separating and identifying components in a mixture and is often used for quality control.

Table 2: Mass Spectrometry Data for a Related Compound

| Technique | Compound | Ion | m/z (Observed) |

| MS (ES+) | (E)-N-benzylidene-4-fluoroaniline oxide | [M+Na]⁺ | 237.97 |

| HRMS (ES+) | (E)-N-benzylidene-4-fluoroaniline oxide | [M+Na]⁺ | 238.0644 |

This data for a related fluorinated compound illustrates the type of information obtained from mass spectrometry. rsc.org

Chromatographic Methods for Separation and Quantification (HPLC, TLC)

Chromatographic techniques are fundamental for the separation, purification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the components of a mixture. bldpharm.comsielc.com It can be used to purify this compound from reaction byproducts and starting materials. Furthermore, by using a suitable detector (e.g., UV-Vis), HPLC can be employed to quantify the amount of the compound in a sample, which is crucial for determining reaction yields and assessing purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is allowed to move up the plate. The different components of the mixture will travel at different rates, resulting in their separation.

X-ray Crystallography for Ligand-Target Complex Analysis

In the context of medicinal chemistry, if this compound is designed to interact with a biological target such as a protein, X-ray crystallography can be used to determine the structure of the ligand-target complex. researchgate.net This information is invaluable for understanding the binding mode of the compound and for guiding the design of more potent and selective analogs. For example, the crystal structure of a related N-(arylsulfonyl)-4-fluorobenzamide revealed the dihedral angles between the aromatic rings and the nature of intermolecular interactions, such as hydrogen bonds. nih.gov

Translational and Industrial Research Perspectives of 3 Bromo 4 Fluoro N Methylbenzamide

Role as a Pharmaceutical Intermediate in Drug Discovery and Development

Benzamide (B126) derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Although direct evidence for the use of 3-Bromo-4-fluoro-N-methylbenzamide in drug development is limited, the applications of its isomers and related compounds are well-established. For instance, the isomeric compound, 4-Bromo-2-fluoro-N-methylbenzamide, is a known intermediate in the synthesis of Enzalutamide (MDV3100), a potent androgen receptor antagonist used in the treatment of castration-resistant prostate cancer. chemicalbook.com This highlights the potential of bromo-fluoro-N-methylbenzamide scaffolds in the development of targeted therapies.

The presence of bromine and fluorine atoms on the benzene (B151609) ring of this compound provides valuable handles for medicinal chemists. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce further molecular complexity, a common strategy in the synthesis of drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a potential drug molecule.

Given these characteristics, this compound is a promising starting material for the synthesis of novel bioactive molecules. Its structural similarity to intermediates of established drugs suggests its potential utility in the discovery and development of new therapeutic agents, particularly in oncology and other areas where targeted therapies are paramount. Further research into the derivatization of this compound could lead to the identification of novel drug candidates with improved pharmacological profiles.

Scalable Synthesis and Process Development for Industrial Applications

The industrial viability of this compound is contingent on the development of a scalable and cost-effective synthetic route. While a specific process for this compound is not detailed in the literature, a feasible two-step synthesis can be proposed based on established industrial chemistry.

The first step would involve the synthesis of the key intermediate, 3-bromo-4-fluorobenzaldehyde (B1265969). A patented method for this involves the bromination of 4-fluorobenzaldehyde (B137897). google.com This process is designed to be high-yielding and environmentally friendly, avoiding the use of elemental bromine. google.com

Synthesis of 3-bromo-4-fluorobenzaldehyde

A solution of 4-fluorobenzaldehyde in a suitable solvent is treated with a brominating agent, such as a combination of sodium bromide and an oxidizing agent, under controlled temperature conditions. google.com The product is then isolated through extraction and purification. google.com This method has been shown to be efficient and suitable for large-scale production. google.com

The second step would be the conversion of 3-bromo-4-fluorobenzaldehyde to this compound. This would typically involve an oxidation of the aldehyde to the corresponding carboxylic acid, followed by an amidation reaction with methylamine (B109427). Standard coupling reagents, such as thionyl chloride to form the acyl chloride, or carbodiimides, can be used to facilitate the formation of the amide bond. The synthesis of the isomeric 4-Bromo-2-fluoro-N-methylbenzamide often employs such a coupling between the corresponding benzoic acid and methylamine. chemicalbook.com

| Reaction Step | Starting Material | Reagents | Product |

| 1. Bromination | 4-Fluorobenzaldehyde | Sodium bromide, Oxidizing agent | 3-Bromo-4-fluorobenzaldehyde |

| 2. Oxidation | 3-Bromo-4-fluorobenzaldehyde | Oxidizing agent (e.g., KMnO4) | 3-Bromo-4-fluorobenzoic acid |

| 3. Amidation | 3-Bromo-4-fluorobenzoic acid | Methylamine, Coupling agent | This compound |

This proposed synthetic route utilizes readily available starting materials and employs well-understood chemical transformations, making it a plausible pathway for the industrial-scale production of this compound.

Future Research Directions and Emerging Applications

The true potential of this compound lies in its future exploration as a versatile building block in medicinal and materials chemistry. The following are potential areas of future research and emerging applications:

Development of Novel Kinase Inhibitors: The benzamide scaffold is a common feature in many kinase inhibitors. Future research could focus on using this compound as a starting point to synthesize libraries of compounds to be screened against various kinases implicated in cancer and other diseases. The strategic positioning of the bromo and fluoro substituents could allow for the fine-tuning of selectivity and potency.

Probes for Chemical Biology: The reactivity of the bromine atom makes this compound a candidate for the development of chemical probes. It could be functionalized with reporter tags, such as fluorophores or biotin, to study the biological targets of novel benzamide-based compounds.

Agrochemicals: The precursor, 3-bromo-4-fluorobenzaldehyde, has been identified as an intermediate for insecticides. google.com This suggests that derivatives of this compound could also be explored for their potential as new agrochemicals, such as herbicides, fungicides, or pesticides.

Materials Science: The rigid, aromatic structure of the molecule, combined with the potential for hydrogen bonding from the amide group, could make it a candidate for the development of novel organic materials with interesting electronic or photophysical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Bromo-4-fluoro-N-methylbenzamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound can be synthesized via amidation of 3-bromo-4-fluorobenzoic acid with methylamine using coupling agents like EDCl or HOBt in DMF. Alternative routes involve nucleophilic substitution on brominated precursors. Critical parameters include reaction time (12–24 hours) and temperature control (0°C to RT), as demonstrated in analogous benzamide syntheses . Computational tools like the ACD/Labs Percepta Platform can predict feasible routes and optimize conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and N-methyl groups (δ 3.0–3.3 ppm) .

- X-ray crystallography : Resolves stereochemistry using SHELX refinement (e.g., monoclinic space group P2₁/n with β angles ~98.4°) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (±0.001 Da accuracy) .

Q. What are the key considerations for selecting purification techniques for this compound based on its physicochemical properties?

- Methodological Answer :

- Flash chromatography : Use hexane/EtOAc gradients (3:1 to 1:1) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (70:30 v/v) yield >98% purity for similar bromo-fluorobenzamides .

- Activated charcoal : Removes trace halogenated impurities during crystallization .

Advanced Research Questions

Q. How can researchers optimize the amidation step when synthesizing this compound to address low yields or impurity formation?

- Methodological Answer :

- Coupling agents : Fresh HATU or EDCl/HOBt improves efficiency by 20–30% in anhydrous DMF .

- Slow amine addition : Minimizes side reactions (e.g., dimerization) .

- Starting material purity : Recrystallize 3-bromo-4-fluorobenzoic acid to >99% before coupling .

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?

- Methodological Answer :

- Data validation : Check NMR solvent effects (e.g., CDCl3 vs. DMSO-d6) and crystal twinning .

- SHELXL refinement : Corrects thermal motion artifacts or overlooked symmetry in X-ray data .

- DFT calculations : Compare computed vs. experimental NMR shifts to identify conformational differences .

Q. What computational approaches are recommended for predicting the reactivity and physicochemical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps (e.g., ~5.2 eV) for electrophilic substitution sites .

- Retrosynthetic AI : Platforms like Reaxys or Pistachio identify precursors (e.g., 3-bromo-4-fluorobenzoic acid) with >90% accuracy .

- ACD/Labs Percepta : Estimates logP (2.1–2.5) and aqueous solubility (0.1–1 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.